1,2-Dioleoyl-3-caprin

Description

Properties

IUPAC Name |

[3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMUIVYNCGZEDP-HKOLQMFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H90O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Dioleoyl-3-caprin for Advanced Drug Development

Introduction

1,2-Dioleoyl-3-caprin is a structured, mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two oleic acid moieties at the sn-1 and sn-2 positions and one capric acid moiety at the sn-3 position. As a precisely defined lipid, it holds significant potential for applications in the pharmaceutical and biotechnology sectors, particularly in the design of advanced drug delivery systems such as lipid nanoparticles (LNPs). The unique combination of long-chain unsaturated (oleic) and medium-chain saturated (capric) fatty acids imparts specific physicochemical properties that can influence the stability, encapsulation efficiency, and biocompatibility of lipid-based formulations. This technical guide provides a detailed overview of a plausible synthetic route for this compound, comprehensive characterization methodologies, and its potential biological relevance and applications for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of asymmetrically substituted triglycerides such as this compound necessitates a strategic, multi-step approach to ensure regioselectivity. A common and effective method involves the use of protecting groups to selectively acylate the hydroxyl groups of the glycerol backbone. The following proposed pathway outlines a four-step process starting from solketal (B138546), a protected form of glycerol.

Experimental Protocol

Step 1: Acylation of Solketal with Oleoyl (B10858665) Chloride

-

To a solution of solketal (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert nitrogen atmosphere, add pyridine (B92270) (2.2 equivalents) and cool the mixture to 0°C.

-

Slowly add oleoyl chloride (2.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane (B92381):ethyl acetate (B1210297) (9:1 v/v) mobile phase.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM, wash sequentially with 1M HCl, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield 1,2-dioleoyl-sn-glyceryl-3-isopropylidene.

Step 2: Deprotection of the Isopropylidene Group

-

Dissolve the product from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and 1M aqueous HCl.

-

Stir the solution at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 1,2-Dioleoyl-sn-glycerol.

Step 3: Acylation with Capric Acid

-

Dissolve 1,2-Dioleoyl-sn-glycerol (1 equivalent) in anhydrous DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents), 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents), and capric acid (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 18-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC (hexane:ethyl acetate 95:5 v/v).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.

-

Concentrate the filtrate and purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

Step 4: Final Purification

-

Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC).

-

If necessary, perform a final purification step using preparative HPLC to achieve >99% purity.

-

Store the final product under an inert atmosphere at -20°C to prevent oxidation of the oleoyl chains.

Caption: Synthetic workflow for this compound.

Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C49H90O6 |

| Molecular Weight | 787.24 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Solubility | Soluble in chloroform, DCM, hexane, ethers |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

| 1H NMR (CDCl3) - Predicted Chemical Shifts (δ, ppm) | Assignment |

| 5.34 (m, 4H) | Olefinic protons (-CH=CH-) of oleoyl chains |

| 5.26 (m, 1H) | sn-2 proton of glycerol backbone (-CH-) |

| 4.31 (dd, 2H) & 4.15 (dd, 2H) | sn-1 and sn-3 protons of glycerol backbone (-CH2-) |

| 2.31 (t, 6H) | Methylene protons adjacent to carbonyl groups (-CH2-COO-) |

| 2.01 (m, 8H) | Allylic protons (-CH2-CH=CH-) of oleoyl chains |

| 1.62 (m, 6H) | Methylene protons β to carbonyl groups (-CH2-CH2-COO-) |

| 1.20-1.40 (m, 52H) | Methylene protons of fatty acid chains |

| 0.88 (t, 9H) | Terminal methyl protons (-CH3) |

| 13C NMR (CDCl3) - Predicted Chemical Shifts (δ, ppm) | Assignment |

| 173.2, 172.8 | Carbonyl carbons (-COO-) |

| 130.0, 129.7 | Olefinic carbons (-CH=CH-) of oleoyl chains |

| 68.9 | sn-2 carbon of glycerol backbone |

| 62.1 | sn-1 and sn-3 carbons of glycerol backbone |

| 34.2, 34.0 | Methylene carbons adjacent to carbonyl groups |

| 22.7-31.9 | Methylene carbons of fatty acid chains |

| 14.1 | Terminal methyl carbons (-CH3) |

Mass Spectrometry (MS) confirms the molecular weight of the compound.

| Technique | Expected Result |

| ESI-MS | [M+Na]+ peak at m/z ≈ 810.22 |

Chromatographic and Thermal Analysis

| Analysis Technique | Expected Results |

| TLC (Hexane:Ethyl Acetate 95:5) | Rf ≈ 0.6 |

| HPLC (Reverse Phase C18) | Single major peak indicating >99% purity |

| Differential Scanning Calorimetry (DSC) | Broad melting and crystallization transitions due to the mixed fatty acid composition |

Potential Applications in Drug Development

Structured triglycerides like this compound are of significant interest in drug delivery. Their defined structure allows for precise control over the properties of lipid-based carriers.

-

Lipid Nanoparticles (LNPs): This lipid can serve as a core component in LNPs for the delivery of nucleic acids (mRNA, siRNA). The oleoyl chains can enhance membrane fusion and endosomal escape, while the capric acid moiety can modulate the fluidity and packing of the lipid core, influencing drug loading and release kinetics.

-

Emulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Its amphiphilic nature makes it a candidate for stabilizing emulsions and formulating SEDDS for poorly water-soluble drugs, potentially improving their oral bioavailability.

Biological Relevance and Signaling Pathways

While this compound is a triglyceride, it can be metabolized in vivo by lipases to produce 1,2-Dioleoyl-sn-glycerol, a potent second messenger. Diacylglycerols (DAGs) are key activators of several signaling pathways, most notably the Protein Kinase C (PKC) family.

The hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) generates 1,2-diacylglycerol and inositol (B14025) trisphosphate (IP3). The DAG produced remains in the plasma membrane where it recruits and activates PKC isoforms. This activation leads to the phosphorylation of numerous downstream protein targets, regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. Diacylglycerols containing oleic acid have been shown to be involved in modulating calcium signaling.[1] Therefore, this compound can be considered a pro-drug for a signaling lipid, potentially influencing these critical cellular pathways.

Caption: Generation of diacylglycerol via the PLC pathway.

Conclusion

This compound represents a valuable, well-defined lipid for pharmaceutical research and development. This guide provides a robust, albeit hypothetical, framework for its synthesis and a comprehensive strategy for its characterization. The unique structural characteristics of this mixed-acid triglyceride make it a promising excipient for sophisticated drug delivery systems and a useful tool for investigating lipid-mediated signaling pathways. The detailed protocols and expected data presented herein should serve as a valuable resource for scientists working at the interface of chemistry, biology, and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dioleoyl-3-caprin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-caprin, systematically named 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a mixed-acid triacylglycerol (TAG) composed of two oleic acid chains and one capric acid chain attached to a glycerol (B35011) backbone.[1] As a specific triglyceride, its physical properties are of significant interest in various fields, including lipid biochemistry, drug delivery systems, and material science. Understanding these properties is crucial for predicting its behavior in biological systems and for its potential applications in pharmaceutical formulations. This guide provides an in-depth overview of the known physical characteristics of this compound, details the experimental methodologies used for their determination, and explores its role in cellular signaling.

Core Physical Properties

Quantitative data for this compound is not extensively available in the public domain. However, by examining closely related triacylglycerols, we can infer and compare its likely physical characteristics. The following table summarizes the available data for similar compounds, providing a comparative framework.

| Property | 1,2-Dioleoyl-3-myristoyl-rac-glycerol | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | 1,2-Caprin-3-Olein |

| Molecular Formula | C53H98O6 | C55H102O6 | C57H102O6 | C41H76O6 |

| Molecular Weight ( g/mol ) | 831.3 | 859.39 | 883.4 | 665.04 |

| Physical Form | Solution in methyl acetate | Liquid | - | Liquid |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | - | - | - |

| Storage Temperature | -20°C | -20°C | - | Freezer |

Table 1: Comparative Physical Properties of Structurally Similar Triacylglycerols.[2][3][4][5]

Experimental Protocols for Physical Characterization

The determination of the physical properties of triacylglycerols like this compound involves a suite of analytical techniques. These methods provide insights into the thermal behavior, structure, and mechanical properties of the lipid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for examining the thermal properties of fats and oils. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of the triacylglycerol is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 5 °C/min).

-

The instrument records the differential heat flow between the sample and the reference.

-

The resulting thermogram reveals phase transitions such as melting and crystallization temperatures, as well as enthalpies of these transitions.

Powder X-ray Diffraction (PXRD)

PXRD is employed to investigate the solid-state phases and crystalline structure of triacylglycerols. The diffraction pattern provides information about the arrangement of molecules in the crystal lattice.

Methodology:

-

A finely powdered sample of the crystallized triacylglycerol is prepared.

-

The sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern reveals the d-spacings (inter-planar distances) of the crystal lattice, which are characteristic of the specific polymorphic form.

Rheological Testing

Rheology is the study of the flow and deformation of matter. For triacylglycerols, rheological measurements provide information about their viscosity and viscoelastic properties, which are important for their application in formulations.

Methodology:

-

The triacylglycerol sample is placed between two plates of a rheometer.

-

The temperature of the sample is controlled.

-

A controlled stress or strain is applied to the sample.

-

The resulting strain or stress is measured.

-

From these measurements, properties such as viscosity, storage modulus (G'), and loss modulus (G'') can be determined as a function of temperature, shear rate, or frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of triacylglycerols, including the regioisomeric distribution of fatty acids on the glycerol backbone.

Methodology:

-

A small amount of the triacylglycerol is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

The sample is placed in an NMR tube.

-

The NMR tube is inserted into the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts and coupling constants in the spectra provide detailed information about the molecular structure and the position of the different fatty acid chains.

Role in Cellular Signaling

1,2-Diacylglycerols (DAGs), the structural class to which this compound belongs, are critical second messengers in cellular signaling pathways.[6][7] One of the most well-characterized pathways involving DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol (DAG) Signaling Pathway

The following diagram illustrates the central role of DAG in the activation of the PKC signaling cascade.

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Workflow for Studying DAG Signaling:

The following workflow outlines a typical experimental approach to investigate the effects of a specific diacylglycerol like this compound on cellular signaling.

Caption: Experimental workflow for investigating the cellular signaling effects of this compound.

Conclusion

While specific physical data for this compound remains to be fully elucidated, a comprehensive understanding of its properties can be inferred from related compounds and established analytical techniques. Its structural similarity to other diacylglycerols strongly suggests a role in cellular signaling, particularly through the PKC pathway. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the physical characteristics and biological functions of this and other mixed-acid triacylglycerols. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

- 1. This compound | Measles Who [who-measles.org]

- 2. Signal transduction - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. larodan.com [larodan.com]

- 6. PathWhiz [smpdb.ca]

- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Comprehensive Technical Guide to 1,2-Dioleoyl-3-caprin

This technical guide provides an in-depth overview of the chemical structure, formula, and physicochemical properties of 1,2-Dioleoyl-3-caprin. It also details relevant experimental protocols for its analysis and discusses its potential biological activities and associated signaling pathways based on its constituent fatty acids. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Formula

This compound, also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a mixed-acid triacylglycerol. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one capric acid (decanoic acid) molecule at the sn-3 position.

The chemical formula for this compound is C₄₉H₉₀O₆ .

The molecular weight is 791.25 g/mol .

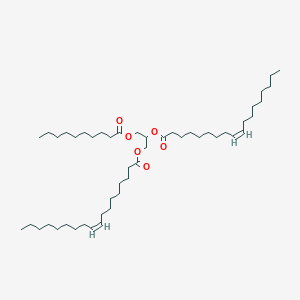

Below is a diagram of the chemical structure of this compound.

Physicochemical Properties

| Property | Deduced / Estimated Value |

| Chemical Formula | C₄₉H₉₀O₆ |

| Molecular Weight | 791.25 g/mol |

| Physical State | Likely a liquid or semi-solid at room temperature. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like chloroform, hexane, and ethers. |

| Melting Point | Expected to be low, likely below room temperature, due to the presence of two unsaturated oleic acid chains. |

| Boiling Point | High, and would likely decompose before boiling at atmospheric pressure. |

Experimental Protocols

The analysis of this compound typically involves chromatographic and spectroscopic techniques. Below are general protocols for its extraction and characterization.

Lipid Extraction

A common method for extracting triglycerides from a biological matrix is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction from Biological Tissue

-

Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (typically 2:1 v/v).

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

-

Extraction: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Analysis

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of triglycerides.

Protocol: TLC of Triglycerides

-

Spotting: Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform) and spot it onto a silica (B1680970) gel TLC plate.

-

Development: Develop the plate in a chromatography chamber containing a solvent system such as hexane/diethyl ether/acetic acid (e.g., 80:20:1 v/v/v).

-

Visualization: After development, visualize the separated lipids by staining with a suitable reagent, such as iodine vapor or a phosphomolybdic acid solution followed by heating. The triglyceride spot can be identified by comparing its retention factor (Rf) to that of a triglyceride standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triglycerides. This requires a derivatization step to convert the non-volatile triglyceride into volatile fatty acid methyl esters (FAMEs).

Protocol: FAMEs Preparation and GC-MS Analysis

-

Transesterification: The lipid extract is transesterified by heating with a reagent such as methanolic HCl or BF₃-methanol. This reaction cleaves the fatty acids from the glycerol backbone and converts them into their corresponding methyl esters.

-

Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). The separated FAMEs are then detected and identified by a mass spectrometer. The relative amounts of oleic acid and capric acid can be determined by integrating the peak areas.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily determined by its constituent fatty acids following its hydrolysis by lipases into glycerol, oleic acid, and capric acid.

Oleic Acid: This monounsaturated fatty acid is known to have various biological roles. It is a major component of cell membranes and a significant energy source. Oleic acid can act as a signaling molecule, influencing pathways related to cell proliferation, migration, and inflammation. For instance, oleic acid can activate G-protein coupled receptors like FFAR1 and FFAR4, which can trigger downstream signaling cascades.

Capric Acid: As a medium-chain fatty acid, capric acid is rapidly absorbed and metabolized by the liver for energy. It has been reported to possess antimicrobial and anti-inflammatory properties. Capric acid can also modulate signaling pathways, such as inhibiting the NF-κB pathway, which is involved in inflammation.

Signaling Pathway Example: Oleic Acid-Induced Cell Migration

Oleic acid has been shown to induce cell migration in certain cancer cells through the activation of fatty acid receptors FFAR1 and FFAR4. The following diagram illustrates a simplified representation of this signaling pathway.

This in-depth guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its potential biological significance. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the life sciences.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Dioleoyl-3-caprin

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the triacylglycerol (TAG) this compound. This document outlines the core principles of its analysis, from sample preparation to data interpretation, and is intended for researchers and professionals in the fields of lipidomics, analytical chemistry, and drug development.

Core Concepts in Triacylglycerol Mass Spectrometry

The analysis of triacylglycerols by mass spectrometry is a cornerstone of lipidomics, enabling the detailed characterization and quantification of these essential energy storage molecules. Due to their non-volatile nature, soft ionization techniques are typically employed.[1]

Ionization Techniques:

-

Electrospray Ionization (ESI): This is the most common and gentle ionization method for lipid analysis.[2] ESI converts molecules in solution into gas-phase ions with minimal fragmentation, making it ideal for determining the molecular weight of intact TAGs.[3] Triacylglycerols readily form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions in the positive ion mode, which are then detected by the mass spectrometer.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like triacylglycerols.[4] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative for the analysis of less polar lipids like TAGs and can provide complementary information to ESI.[5]

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of triacylglycerols. Collision-induced dissociation (CID) of the precursor ion (e.g., [M+NH₄]⁺) results in a characteristic fragmentation pattern dominated by the neutral loss of its constituent fatty acids.[6] This fragmentation provides information on the fatty acid composition of the TAG. The analysis of the relative abundance of the resulting diacylglycerol-like fragment ions can also help in determining the position of the fatty acids on the glycerol (B35011) backbone.[2]

Predicted Mass Spectrometry Fragmentation of this compound

This compound is a mixed-acid triacylglycerol with the following fatty acid composition:

-

Two Oleic Acids (18:1): Located at the sn-1 and sn-2 positions of the glycerol backbone.

-

One Capric Acid (10:0): Located at the sn-3 position of the glycerol backbone.

The fragmentation of this compound in tandem mass spectrometry is predicted to occur through the sequential neutral loss of these fatty acids from the precursor ion.

Data Presentation: Predicted Quantitative Fragmentation Data

The following tables summarize the predicted m/z values for the precursor and major fragment ions of this compound. These values are calculated based on the molecular formula C₄₉H₉₀O₆ and the atomic weights of the constituent elements.

Table 1: Predicted Precursor Ion Data

| Adduct | Molecular Formula | Calculated m/z ( g/mol ) |

| [M+NH₄]⁺ | C₄₉H₉₄NO₆⁺ | 809.74 |

| [M+Na]⁺ | C₄₉H₉₀O₆Na⁺ | 814.22 |

Table 2: Predicted Fragment Ion Data for [M+NH₄]⁺ Precursor

| Neutral Loss | Fragment Ion | Calculated m/z ( g/mol ) |

| Oleic Acid (C₁₈H₃₄O₂) | [M+NH₄ - C₁₈H₃₄O₂]⁺ | 527.44 |

| Capric Acid (C₁₀H₂₀O₂) | [M+NH₄ - C₁₀H₂₀O₂]⁺ | 637.54 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation of the [M+NH₄]⁺ adduct of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction (Modified Folch Method)

-

To 50 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex the mixture vigorously for 1 minute.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully transfer the lower organic (chloroform) layer to a new glass tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 9:1 methanol:toluene with 10 mM ammonium acetate).[7]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating TAGs.

-

Mobile Phase A: Water with 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 10 mM ammonium acetate.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the TAGs, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode:

-

Full Scan (MS1): To identify the precursor ion of this compound ([M+NH₄]⁺ at m/z 809.74).

-

Product Ion Scan (MS/MS): To fragment the selected precursor ion and identify the characteristic fragment ions (m/z 527.44 and 637.54).

-

-

Collision Energy: A collision energy ramp (e.g., 25-45 eV) should be optimized to achieve efficient fragmentation.

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

3. Data Analysis

-

Process the acquired data using the instrument's software.

-

Integrate the chromatographic peaks for the precursor and fragment ions.

-

Confirm the identity of this compound based on its retention time and the presence of the correct precursor and fragment ions.

-

For quantitative analysis, use an appropriate internal standard (e.g., a deuterated TAG) and construct a calibration curve.

This comprehensive guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt and optimize the provided protocols to suit their specific instrumentation and research objectives.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. agilent.com [agilent.com]

- 6. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1,2-Dioleoyl-3-caprin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-Dioleoyl-3-caprin, a mixed-acid triglyceride of significant interest in pharmaceutical and research applications. Understanding the solubility of this structured lipid is crucial for formulation development, drug delivery system design, and various biochemical assays. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Topic: Solubility of this compound

This compound, also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a structured triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a capric acid (a medium-chain fatty acid) at the sn-3 position. Its unique structure influences its physicochemical properties, including its solubility in various solvents.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. Due to the limited publicly available data for this specific triglyceride, the table is supplemented with qualitative solubility information and data for structurally similar lipids to provide a broader understanding.

| Solvent | Chemical Class | Polarity | Solubility of this compound |

| Ethanol | Polar Protic | High | Approximately 10 mg/ml |

| Dimethylformamide (DMF) | Polar Aprotic | High | Approximately 10 mg/ml |

| Ethanol:PBS (pH 7.2) (1:1) | Aqueous Buffer/Organic Co-solvent | High | Approximately 0.5 mg/ml (sparingly soluble) |

| Chloroform | Halogenated Hydrocarbon | Low | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble |

| Water | Polar Protic | High | Insoluble |

| Hexane | Nonpolar | Low | Expected to be soluble |

| Toluene | Aromatic Hydrocarbon | Low | Expected to be soluble |

| Acetone | Ketone | Polar Aprotic | Sparingly soluble to soluble |

| Methanol | Polar Protic | High | Sparingly soluble |

Note: "Expected to be soluble/sparingly soluble/insoluble" are estimations based on the general solubility characteristics of triglycerides and the polarity of the solvents.

Experimental Protocols for Determining Lipid Solubility

The determination of lipid solubility is a critical step in pre-formulation studies. Several methods can be employed, each with its own advantages and suitability for different types of lipids and solvents.

Equilibrium Solubility Method (Shake-Flask Method)

This is a conventional and widely used method for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of the lipid (this compound) is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate the undissolved lipid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered (using a filter compatible with the solvent) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved lipid in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the lipid has a chromophore), or Gas Chromatography (GC) after derivatization.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a solid or semi-solid lipid in another molten lipid or a solid solvent. It measures the heat flow into or out of a sample as a function of temperature or time.

Methodology:

-

Sample Preparation: A series of samples with known concentrations of the solute lipid in the solvent lipid are prepared.

-

Thermal Analysis: The samples are heated in a DSC instrument at a controlled rate.

-

Data Interpretation: The melting endotherm of the solvent is monitored. As the concentration of the dissolved solute increases, the melting enthalpy of the solvent decreases until saturation is reached. At concentrations above saturation, an endotherm corresponding to the melting of the excess solute will be observed. By plotting the melting enthalpy of the solvent against the solute concentration, the saturation solubility can be determined.

Hot Stage Microscopy (HSM)

HSM combines microscopy with a temperature-controlled stage to visually observe the dissolution of a solid lipid in a molten solvent.

Methodology:

-

Sample Preparation: A physical mixture of the solute and solvent lipids is placed on a microscope slide on the hot stage.

-

Heating and Observation: The sample is heated at a controlled rate while being observed under a polarized light microscope.

-

Endpoint Determination: The temperature at which the last crystals of the solute dissolve in the molten solvent is recorded as the saturation temperature for that specific concentration. By repeating this for different concentrations, a solubility curve can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a lipid like this compound using the equilibrium solubility method.

Caption: A generalized workflow for determining lipid solubility via the equilibrium method.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility studies using the protocols outlined above to obtain precise data relevant to the intended formulation and conditions.

The Biological Significance of Asymmetric Triglycerides: A Technical Guide Focused on 1,2-Dioleoyl-3-caprin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric triglycerides, characterized by a non-uniform distribution of fatty acids on the glycerol (B35011) backbone, are more than simple energy storage molecules. Their specific stereochemistry dictates their physicochemical properties, metabolic fate, and their interaction with key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological role of asymmetric triglycerides, with a particular focus on the inferred properties and functions of 1,2-Dioleoyl-3-caprin, a representative molecule with two long-chain unsaturated fatty acids at the sn-1 and sn-2 positions and a short-chain saturated fatty acid at the sn-3 position. By examining the metabolism of its constituent fatty acids—oleic acid and capric acid—and the resultant signaling molecule, 1,2-dioleoyl-sn-glycerol, we elucidate the potential physiological impacts of such structures. This guide also details relevant experimental methodologies for the analysis of asymmetric triglycerides and discusses their potential in therapeutic applications, including drug delivery systems.

Introduction: The Structural Nuance of Asymmetric Triglycerides

Triglycerides (TGs), the primary components of dietary fats and oils, consist of a glycerol molecule esterified to three fatty acids. While the overall fatty acid composition is a key determinant of their nutritional value, the specific positioning of these fatty acids on the glycerol backbone—its regiospecificity and stereospecificity—imparts unique biological functions.[1] Asymmetric triglycerides, which have different fatty acids at the sn-1 and sn-3 positions, are prevalent in nature and their distinct structures prevent the formation of highly ordered, stable crystal lattices.[1] This structural irregularity influences their physical properties, such as melting point and solid fat content, and has significant implications for their metabolic processing and biological activity.

This compound is an asymmetric triglyceride featuring two molecules of the long-chain monounsaturated fatty acid, oleic acid, at the sn-1 and sn-2 positions, and one molecule of the short-chain saturated fatty acid, capric acid, at the sn-3 position. Understanding the biological role of this specific molecule requires a detailed examination of its digestion, absorption, and the subsequent metabolic and signaling functions of its hydrolysis products.

Physicochemical Properties of Asymmetric Triglycerides

The asymmetric arrangement of fatty acyl chains in triglycerides like this compound has a profound impact on their physical characteristics. This, in turn, affects their biological processing and potential applications.

| Property | Effect of Asymmetry (e.g., this compound) | Significance |

| Melting Point | Generally lower compared to their symmetric counterparts. The presence of two unsaturated oleic acid chains and one short capric acid chain would result in a low melting point. | Influences the physical state at physiological temperatures, affecting absorption and transport. Lower melting points can enhance bioavailability. |

| Crystallization Behavior | Hinders efficient molecular packing, leading to less stable crystal forms (β' form is often favored over the more stable β form).[2] | Affects the texture and stability of food products and has implications for the formulation of lipid-based drug delivery systems. |

| Membrane Interactions | The hydrolysis product, 1,2-dioleoyl-sn-glycerol, can be incorporated into cellular membranes, where its conical shape can induce negative membrane curvature and increase membrane fluidity.[3] | Influences membrane-associated processes such as vesicle budding, fusion, and the activity of membrane-bound proteins.[4] |

Metabolism of this compound

The metabolic fate of this compound is primarily determined by the action of lipases in the digestive tract. These enzymes exhibit specificity for the sn-1 and sn-3 positions of the triglyceride molecule.

Digestion and Absorption

Pancreatic lipase, the primary enzyme responsible for triglyceride digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions. In the case of this compound, this would lead to the release of oleic acid from the sn-1 position and capric acid from the sn-3 position, leaving a 2-oleoyl-sn-glycerol (a 2-monoacylglycerol).

The differing chain lengths of the released fatty acids dictate their absorption pathways:

-

Capric Acid (Short-Chain Fatty Acid): Being more water-soluble, capric acid can be directly absorbed into the portal blood and transported to the liver for rapid metabolism.[5]

-

Oleic Acid (Long-Chain Fatty Acid) and 2-Oleoyl-sn-glycerol: These are less water-soluble and are incorporated into micelles, absorbed by enterocytes, and then re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons and released into the lymphatic system.[6]

The differential absorption pathways of the constituent fatty acids of this compound highlight the unique metabolic consequences of its asymmetric structure.

Signaling Roles of Hydrolysis Products

The hydrolysis products of this compound are not merely metabolic intermediates; they are also potent signaling molecules that can modulate a variety of cellular processes.

Oleic Acid

Oleic acid, a long-chain monounsaturated omega-9 fatty acid, has been shown to influence several signaling pathways:

-

Insulin (B600854) Signaling: In hepatic cells, oleic acid can impair insulin signaling by increasing the expression of SOCS3, a suppressor of cytokine signaling.[7] This effect is mediated through the activation of the STAT3 and C/EBPα transcription factors.[7]

-

Fatty Acid Oxidation: Oleic acid can stimulate the complete oxidation of fatty acids in skeletal muscle cells by activating the SIRT1-PGC1α transcriptional complex via a cAMP/protein kinase A-dependent pathway.[8]

-

Vascular Smooth Muscle Cell Migration: Oleic acid can promote the migration of vascular smooth muscle cells through a pathway involving protein kinase C (PKC), reactive oxygen species (ROS), and extracellular signal-regulated kinase (ERK).[9]

Capric Acid

Capric acid, a short-chain saturated fatty acid, also exhibits signaling properties, particularly in the context of inflammation and bone metabolism:

-

Anti-inflammatory Effects: Capric acid has been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.[10] It can also modulate the expression of inflammatory cytokines.[11]

-

Osteoclast Differentiation: Capric acid can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption, by suppressing the RANKL-stimulated NF-κB and ERK signaling pathways.[12]

1,2-Dioleoyl-sn-glycerol (DOG)

Incomplete hydrolysis or intracellular metabolism can lead to the formation of 1,2-dioleoyl-sn-glycerol, a key diacylglycerol (DAG) species. DAG is a well-established second messenger with a central role in signal transduction.

-

Protein Kinase C (PKC) Activation: 1,2-Dioleoyl-sn-glycerol is a potent activator of protein kinase C (PKC).[4] Upon activation, PKC translocates to the cell membrane and phosphorylates a wide range of target proteins, thereby regulating cellular processes such as proliferation, differentiation, and apoptosis.[13][14]

-

Insulin Secretion: In pancreatic β-cells, DAG plays a crucial role in the regulation of insulin secretion.[1]

-

Cancer Development: Dysregulation of DAG signaling has been implicated in tumor initiation, progression, and metastasis.[13]

Potential Therapeutic Applications

The unique metabolic and signaling properties of asymmetric triglycerides like this compound suggest their potential in various therapeutic applications.

Structured Lipids in Nutritional Therapy

Structured lipids are triglycerides that have been modified to contain specific fatty acids at particular positions on the glycerol backbone. Asymmetric triglycerides can be considered a form of structured lipid. Their design allows for the targeted delivery of fatty acids with specific health benefits. For instance, a triglyceride similar to this compound could be used to:

-

Provide a rapid energy source: The capric acid at the sn-3 position would be quickly absorbed and metabolized.[5]

-

Deliver beneficial long-chain fatty acids: The oleic acid at the sn-1 and sn-2 positions would be absorbed through the lymphatic system, providing a source of monounsaturated fatty acids.

Drug Delivery Systems

The physicochemical properties of asymmetric triglycerides make them attractive candidates for the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).

-

Enhanced Bioavailability: The lower melting point and potential for forming fine emulsions can improve the solubility and absorption of poorly water-soluble drugs.

-

Targeted Delivery: The differential absorption pathways of the constituent fatty acids could potentially be exploited for targeted drug delivery. For example, drugs intended for rapid hepatic action could be linked to the short-chain fatty acid, while those requiring lymphatic transport could be associated with the long-chain fatty acids.

Experimental Protocols

The analysis of asymmetric triglycerides requires specialized techniques to determine the specific positions of the fatty acids on the glycerol backbone.

Stereospecific Analysis of Triglycerides

Objective: To determine the fatty acid composition at each of the sn-1, sn-2, and sn-3 positions of a triglyceride.

Methodology: A common approach involves enzymatic hydrolysis followed by chromatographic analysis.

-

Enzymatic Hydrolysis with Pancreatic Lipase:

-

Incubate the triglyceride sample with pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions.

-

This reaction yields free fatty acids (from sn-1 and sn-3) and a 2-monoacylglycerol.

-

-

Separation of Products:

-

Separate the reaction products (free fatty acids and 2-monoacylglycerol) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

-

Fatty Acid Analysis:

-

Convert the separated free fatty acids and the fatty acid from the 2-monoacylglycerol into fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography (GC) to determine the fatty acid composition of the sn-1/3 and sn-2 positions.

-

-

Determination of sn-1 vs. sn-3 Composition:

-

To distinguish between the sn-1 and sn-3 positions, more complex methods involving the synthesis of chiral derivatives and analysis by chiral chromatography are required.

-

Conclusion and Future Directions

The biological role of asymmetric triglycerides extends far beyond their function as inert energy stores. The specific positioning of fatty acids on the glycerol backbone, as exemplified by the structure of this compound, has profound implications for their metabolism and their ability to generate signaling molecules that modulate key physiological processes. The hydrolysis of such a molecule yields a unique combination of fatty acids with distinct absorption pathways and signaling functions, as well as a potent diacylglycerol second messenger.

Future research should focus on elucidating the specific biological activities of individual asymmetric triglyceride species. Advances in lipidomics and analytical techniques will be crucial for identifying and quantifying these molecules in biological systems and for understanding their precise roles in health and disease. Furthermore, the rational design of structured lipids with specific asymmetric arrangements of fatty acids holds significant promise for the development of novel nutritional therapies and advanced drug delivery systems. A deeper understanding of the interplay between triglyceride structure and biological function will undoubtedly open new avenues for therapeutic intervention in a range of metabolic and inflammatory diseases.

References

- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling events mediating the additive effects of oleic acid and angiotensin II on vascular smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Medium-Chain Fatty Acid, Capric Acid, Inhibits RANKL-Induced Osteoclast Differentiation via the Suppression of NF-κB Signaling and Blocks Cytoskeletal Organization and Survival in Mature Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-caprin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the mixed-acid triglyceride, 1,2-Dioleoyl-3-caprin. The document details the core principles of this biochemical process, focusing on the action of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary fats. A thorough examination of the reaction mechanism, including the sequential nature of hydrolysis and the regioselectivity of the enzyme, is presented. This guide also outlines detailed experimental protocols for conducting and analyzing the enzymatic hydrolysis of triglycerides, including methods for substrate preparation, in vitro lipase assays, and chromatographic analysis of hydrolysis products. Quantitative data, derived from studies on structurally similar triglycerides, are summarized to provide a framework for understanding the kinetics of this reaction. Furthermore, the significant roles of the hydrolysis products—1,2-Dioleoyl-glycerol, 2-Oleyol-glycerol, oleic acid, and capric acid—in cellular signaling and metabolic pathways are discussed and visualized. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating lipid metabolism and its implications for human health and disease.

Introduction

Triglycerides are the main constituents of dietary fats and oils and serve as a major energy source for the body. The enzymatic hydrolysis of triglycerides is a fundamental process in lipid metabolism, enabling their absorption in the small intestine. The specific triglyceride this compound is a mixed-acid triglyceride containing two long-chain unsaturated fatty acids (oleic acid) at the sn-1 and sn-2 positions and one medium-chain saturated fatty acid (capric acid) at the sn-3 position. The differential properties of these fatty acids make the study of its hydrolysis particularly relevant for understanding the digestion and subsequent metabolic fate of complex dietary fats.

The primary enzyme responsible for the hydrolysis of triglycerides in the digestive system is pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3).[1] This enzyme is secreted by the pancreas into the duodenum and acts at the oil-water interface of emulsified fat droplets. The activity of pancreatic lipase is dependent on several factors, including the presence of colipase and bile salts.[1]

This guide will delve into the specifics of the enzymatic hydrolysis of this compound, providing a detailed understanding of the process from a biochemical and methodological standpoint.

The Enzymatic Hydrolysis of this compound by Pancreatic Lipase

The hydrolysis of this compound by pancreatic lipase is a sequential and regioselective process. Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[2]

The reaction proceeds in a stepwise manner:

-

Step 1: Hydrolysis of the sn-3 position. Pancreatic lipase first attacks the ester bond at the sn-3 position, releasing the medium-chain fatty acid, capric acid, and forming the intermediate product, 1,2-Dioleoyl-glycerol (a diacylglycerol).

-

Step 2: Hydrolysis of the sn-1 position. Subsequently, the enzyme hydrolyzes the ester bond at the sn-1 position of the 1,2-Dioleoyl-glycerol, releasing an oleic acid molecule and forming the final glyceride product, 2-Oleyol-glycerol (a monoacylglycerol).

It is important to note that the hydrolysis of the sn-2 position is significantly slower, leading to the accumulation of 2-monoacylglycerols, which are the primary form in which dietary fats are absorbed by the intestinal mucosa.

Quantitative Data on Triglyceride Hydrolysis

Table 1: Illustrative Time-Course of Pancreatic Lipase-Mediated Hydrolysis of a Triglyceride

| Time (minutes) | Triglyceride (%) | Diacylglyceride (%) | Monoacylglyceride (%) | Free Fatty Acids (%) |

| 0 | 100 | 0 | 0 | 0 |

| 5 | 60 | 25 | 5 | 10 |

| 10 | 30 | 40 | 15 | 15 |

| 20 | 10 | 35 | 30 | 25 |

| 30 | <5 | 20 | 45 | 30 |

| 60 | <1 | 5 | 55 | 40 |

Data are hypothetical and based on typical triglyceride hydrolysis profiles.

Table 2: Apparent Kinetic Parameters for Pancreatic Lipase with Different Triglyceride Substrates

| Substrate | Vmax (µmol/min/mg) | Km (mM) |

| Triolein (B1671897) | 150 | 5 |

| Tricaprylin | 250 | 3 |

| 1,2-Dipalmitoyl-3-oleoyl-glycerol | 120 | 6 |

These values are illustrative and can vary significantly depending on the specific reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of the enzymatic hydrolysis of this compound.

In Vitro Pancreatic Lipase Assay

This protocol describes a common method for measuring the activity of pancreatic lipase using a titrimetric assay that quantifies the release of free fatty acids.

Materials:

-

Porcine Pancreatic Lipase (Sigma-Aldrich, Cat. No. L3126 or equivalent)

-

This compound (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium chloride (NaCl, 150 mM)

-

Calcium chloride (CaCl2, 5 mM)

-

Sodium taurocholate (bile salt, 4 mM)

-

Colipase (optional, but recommended for physiological relevance)

-

Sodium hydroxide (B78521) (NaOH) solution (0.05 M, standardized)

-

pH-stat or automatic titrator

-

Thermostated reaction vessel

Procedure:

-

Substrate Emulsion Preparation:

-

Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., chloroform (B151607) or hexane).

-

Add the Tris-HCl buffer containing NaCl, CaCl2, and sodium taurocholate.

-

Emulsify the mixture by sonication or vigorous vortexing until a stable, milky emulsion is formed.

-

Remove the organic solvent under a stream of nitrogen.

-

-

Enzyme Solution Preparation:

-

Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer. The concentration will depend on the specific activity of the enzyme preparation.

-

-

Hydrolysis Reaction:

-

Place a defined volume of the substrate emulsion into the thermostated reaction vessel at 37°C.

-

Allow the emulsion to equilibrate to the reaction temperature.

-

Calibrate the pH-stat or titrator to maintain the pH at 8.0.

-

Initiate the reaction by adding a small volume of the pancreatic lipase solution.

-

Monitor the addition of NaOH required to maintain the pH at 8.0 over time. The rate of NaOH addition is proportional to the rate of fatty acid release.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis in terms of µmoles of fatty acid released per minute per mg of enzyme.

-

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative and semi-quantitative analysis of the products of triglyceride hydrolysis.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F254)

-

Developing solvent system: Hexane (B92381): Diethyl ether: Acetic acid (80:20:1, v/v/v)

-

Lipid standards: this compound, 1,2-Dioleoyl-glycerol, 2-Oleyol-glycerol, oleic acid, capric acid

-

Iodine vapor or other suitable visualization reagent

-

Glass TLC developing tank

-

Capillary tubes for spotting

Procedure:

-

Sample Preparation:

-

At various time points during the hydrolysis reaction, withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding an excess of a solvent mixture like chloroform:methanol (2:1, v/v) to extract the lipids.

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Redissolve the lipid extract in a small, known volume of chloroform.

-

-

TLC Analysis:

-

Using a capillary tube, spot a small amount of the lipid extract and the lipid standards onto the baseline of the TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing tank pre-saturated with the developing solvent system.

-

Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and allow the solvent to evaporate completely.

-

-

Visualization and Analysis:

-

Place the dried TLC plate in a chamber containing iodine vapor to visualize the lipid spots. The lipids will appear as brown spots.

-

Alternatively, spray the plate with a suitable charring reagent (e.g., phosphomolybdic acid) and heat to visualize the spots.

-

Compare the Rf values of the spots in the sample lanes with those of the standards to identify the substrate and its hydrolysis products.

-

The intensity of the spots can be used for semi-quantitative analysis.

-

Quantitative Analysis by Gas Chromatography (GC)

GC is a powerful technique for the quantitative analysis of the fatty acid composition of the hydrolysis products. This typically involves the conversion of the fatty acids in the glycerides to their more volatile methyl esters (FAMEs).

Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5)

-

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

-

Internal standard (e.g., heptadecanoic acid methyl ester)

-

Hexane

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Sample Preparation and Transesterification:

-

Extract the lipids from the reaction mixture as described for the TLC analysis.

-

To the dried lipid extract, add a known amount of the internal standard.

-

Add the transesterification reagent (e.g., 2 mL of 5% methanolic HCl) and heat the mixture in a sealed vial at 80°C for 2 hours.

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water to remove any residual acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the hexane extract containing the FAMEs into the GC.

-

Use an appropriate temperature program for the oven to separate the different FAMEs.

-

The FID will detect the eluting FAMEs, and the data will be recorded as a chromatogram.

-

-

Data Analysis:

-

Identify the FAMEs by comparing their retention times with those of known standards (methyl oleate (B1233923) and methyl caprate).

-

Quantify the amount of each fatty acid by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

-

Signaling Pathways and Metabolic Fate of Hydrolysis Products

The products of this compound hydrolysis are not merely intermediates in energy metabolism; they are also potent signaling molecules and precursors for the synthesis of other important lipids.

Signaling Role of 1,2-Dioleoyl-glycerol

1,2-Dioleoyl-glycerol (1,2-DOG) is a key second messenger in various cellular signaling pathways. One of its most well-characterized roles is the activation of Protein Kinase C (PKC).[3]

Metabolic Fate of Oleic Acid and Capric Acid

The free fatty acids released during hydrolysis, oleic acid and capric acid, are absorbed by the intestinal cells and have distinct metabolic fates.

-

Oleic Acid: As a long-chain fatty acid, oleic acid is typically re-esterified into triglycerides within the enterocytes and packaged into chylomicrons, which are then secreted into the lymphatic system.

-

Capric Acid: Being a medium-chain fatty acid, capric acid is directly absorbed into the portal blood and transported to the liver for rapid β-oxidation to generate energy.[4][5]

Conclusion

The enzymatic hydrolysis of this compound is a key process in lipid digestion, yielding products with significant metabolic and signaling functions. Understanding the kinetics and mechanism of this reaction, as well as the biological roles of its products, is crucial for research in nutrition, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a practical framework for the in vitro investigation of this process. Further research is warranted to elucidate the specific quantitative kinetics of pancreatic lipase on this and other mixed-acid triglycerides, which will provide a more detailed understanding of the complexities of dietary fat digestion and its impact on human health.

References

An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of 1,2-Dioleoyl-3-caprin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal behavior and phase transitions of 1,2-Dioleoyl-3-caprin, a mixed-acid triacylglycerol (TAG). Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds, particularly other 1,2-dioleoyl-3-acyl-sn-glycerols, and the fundamental principles of lipid chemistry. The insights provided are crucial for applications in drug formulation, materials science, and food technology where the physical state of lipids is a critical parameter.

Introduction to this compound

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one capric acid molecule at the sn-3 position. Oleic acid is a long-chain monounsaturated fatty acid (18:1), while capric acid is a medium-chain saturated fatty acid (10:0). This molecular asymmetry, combining fatty acids of different chain lengths and degrees of saturation, is expected to result in complex thermal behavior, including multiple polymorphic forms and distinct phase transitions. Understanding these characteristics is essential for controlling the stability, functionality, and performance of formulations containing this lipid.

Predicted Thermal Behavior and Polymorphism

The thermal behavior of triacylglycerols is dominated by polymorphism, the ability of a compound to exist in multiple crystalline forms, each with a distinct melting point and stability. For mixed-acid TAGs like this compound, the interplay between the different fatty acid chains governs the packing arrangement and, consequently, the polymorphic forms that can arise.

Based on studies of similar 1,2-dioleoyl-3-acyl-sn-glycerols, it is anticipated that this compound will exhibit at least three principal polymorphic forms: α, β', and β, in order of increasing stability and melting point.

-

α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It has a hexagonal subcell packing and a lower melting point.

-

β' (Beta Prime) Form: This form has intermediate stability and an orthorhombic subcell packing. It is often the desired form in many food applications due to its small crystal size and smooth texture.

-

β (Beta) Form: This is the most stable polymorph with a triclinic subcell packing. It has the highest melting point and tends to form large, coarse crystals.

The transitions between these forms are typically irreversible and proceed from less stable to more stable states upon heating or over time.

Quantitative Data Summary

| Thermal Property | Predicted/Analogous Value | Method of Determination |

| Melting Point (β form) | 20 - 30 °C | Differential Scanning Calorimetry (DSC) |

| Melting Point (β' form) | 10 - 20 °C | Differential Scanning Calorimetry (DSC) |

| Melting Point (α form) | 0 - 10 °C | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (β form) | 100 - 150 J/g | Differential Scanning Calorimetry (DSC) |

| Crystallization Onset (from melt) | 5 - 15 °C | Differential Scanning Calorimetry (DSC) |

Note: These values are estimations based on the properties of similar lipids and the known behavior of oleic and capric acids. Actual experimental values may vary.

Experimental Protocols

The characterization of the thermal behavior of this compound would involve two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It provides quantitative information on melting points, crystallization temperatures, and enthalpies of transition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed aluminum pan is used as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., -40 °C) to a temperature well above its final melting point (e.g., 80 °C) at a controlled rate (e.g., 5 °C/min). This scan provides information on the initial polymorphic state of the sample.

-

Cooling Scan: Cool the sample from the molten state back to the initial low temperature at a controlled rate (e.g., 5 °C/min) to observe the crystallization behavior.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan reveals the polymorphic transitions of the sample crystallized under controlled conditions.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion for each observed thermal transition.

X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing the crystalline structure of materials.[3] For lipids, it is used to identify the polymorphic form by analyzing the scattering of X-rays from the crystalline lattice. Both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are employed.

Methodology:

-

Sample Preparation: The this compound sample is loaded into a temperature-controlled sample holder. The sample can be analyzed as a powder or after being melted and recrystallized in situ.

-

Instrument Setup: A diffractometer equipped with a temperature-controlled stage is used. The instrument should be capable of collecting both WAXS and SAXS data.

-

Data Collection:

-

Temperature Program: The sample is subjected to a controlled temperature program, similar to the one used in DSC, to monitor the structural changes during heating and cooling.

-

Diffraction Patterns: XRD patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.

-

-

Data Analysis:

-

WAXS Analysis: The wide-angle region (short spacings) provides information about the subcell packing of the fatty acid chains, allowing for the identification of the α (hexagonal), β' (orthorhombic), and β (triclinic) forms.

-

SAXS Analysis: The small-angle region (long spacings) provides information about the lamellar stacking of the triglyceride molecules (e.g., double-chain length or triple-chain length packing).

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a lipid such as this compound.

Caption: Workflow for the thermal analysis of this compound.

Polymorphic Transition Pathway

The following diagram illustrates the expected polymorphic transitions for this compound upon heating.

Caption: Expected polymorphic transitions of this compound.

References

An In-depth Technical Guide on the Putative Discovery and Natural Occurrence of 1,2-Dioleoyl-3-caprin

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the triacylglycerol 1,2-Dioleoyl-3-caprin. Extensive literature reviews and database searches indicate a significant lack of specific information on the discovery and natural occurrence of this particular molecule. Consequently, this document provides a comprehensive overview of the natural sources of its constituent fatty acids, oleic acid and capric acid, and outlines the general experimental protocols and analytical strategies employed for the discovery and characterization of novel triacylglycerols. This guide is intended to serve as a foundational resource for researchers interested in the identification and analysis of complex lipids.

Introduction to this compound

This compound is a mixed triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one capric acid molecule at the sn-3 position. Despite its well-defined chemical structure, there is a notable absence of published literature detailing its specific discovery or isolation from natural sources. Commercial availability is also limited, with some suppliers listing the compound as unavailable, suggesting it may be a rare or synthetically challenging molecule.

Given the absence of direct data, this guide will focus on the known natural occurrences of its constituent fatty acids and the established methodologies for identifying novel triacylglycerols, which would be the presumptive approach for the discovery and characterization of this compound.

Natural Occurrence of Constituent Fatty Acids

The presence of this compound in a natural source would be contingent on the co-occurrence and enzymatic esterification of oleic acid and capric acid within the same biological system.

2.1 Oleic Acid (18:1 n-9)

Oleic acid is the most abundant monounsaturated fatty acid in nature.[1] It is found in a wide variety of animal and vegetable fats and oils.[1][2][3][4][5] In humans, it is the most common fatty acid in adipose tissue.[1]

| Source | Typical Oleic Acid Content (% of total fatty acids) |

| Olive Oil | 55-83% |

| Canola Oil | 50-70% |

| Pecan Oil | 59-75% |

| Peanut Oil | 36-67% |

| Sunflower Oil (High-Oleic) | 20-80% |

| Avocado | ~70% |

| Lard | 44-47% |

| Chicken and Turkey Fat | 37-56% |

2.2 Capric Acid (10:0)

Capric acid, also known as decanoic acid, is a saturated medium-chain fatty acid.[6][7][8][9] Its natural occurrence is less widespread than that of oleic acid.

| Source | Typical Capric Acid Content (% of total fatty acids) |

| Coconut Oil | 5-10% |

| Palm Kernel Oil | 3-7% |

| Goat Milk Fat | ~15% (including caproic and caprylic acids) |

| Cow Milk Fat | 2-5% |

The co-occurrence of oleic and capric acids in sources like milk fat suggests the theoretical possibility of the formation of this compound in such matrices.

Hypothetical Discovery and Characterization Workflow

The discovery of a novel triacylglycerol such as this compound would follow a multi-step analytical workflow. This process involves extraction, separation, and identification using advanced chromatographic and spectrometric techniques.

References

- 1. Oleic acid - Wikipedia [en.wikipedia.org]

- 2. draxe.com [draxe.com]

- 3. Oleic Acid: What it is, properties and foods where to find it - La Almazara [almazaralaorganic.com]

- 4. Oleic Acid In Food Formulations - Knowde Periodical [periodical.knowde.com]

- 5. quora.com [quora.com]

- 6. Capric acid - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Capric Acid | Rupa Health [rupahealth.com]

Technical Guide: Spectroscopic Analysis of 1,2-Dioleoyl-3-caprin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of the triglyceride 1,2-Dioleoyl-3-caprin. Due to the limited availability of direct experimental data for this specific mixed-acid triglyceride in public literature, this document presents predicted data based on the well-characterized spectroscopic features of its constituent fatty acids: oleic acid (C18:1) and capric acid (C10:0). Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to lipid analysis are provided. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and characterization of complex lipids.

Introduction to this compound